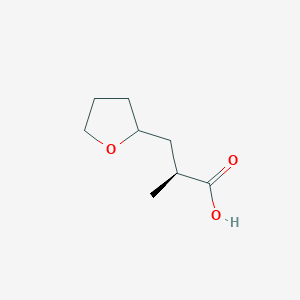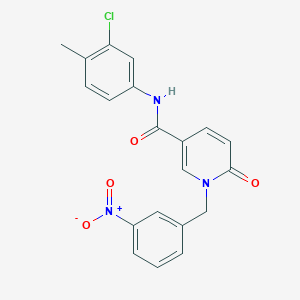
Methyl-3-((4-Nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydrochinazolin-7-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure composed of a benzene ring fused to a pyrimidine ring . It has a nitrophenyl group, a thioxo group, and a carboxylate ester group attached to the quinazoline core .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds in the compound, the functional groups present, and the overall molecular weight .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack . The ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the ester group could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
- Betti-Reaktion: Die Verbindung kann über die lösungsmittelfreie Betti-Reaktion synthetisiert werden, die 2-Naphthol, 4-Nitrobenzaldehyd und (S)-Valinmethylester beinhaltet. Das resultierende Aminobenzylnaphthol zeichnet sich durch seine (S,S)-Konfiguration aus .
- Bioaktive Verbindungen: Forscher haben Interesse an Betti-Verbindungen als potenzielle bioaktive Moleküle gezeigt. Die Untersuchung ihrer Wirkung gegen Mikroorganismen (z. B. Candida albicans) und die antiproliferative Aktivität gegen Tumorzelllinien ist ein laufendes Forschungsgebiet .
- DFT-Studien: Computergestützte Studien können die molekulare Struktur, die elektronischen Eigenschaften und die Bindungsart dieser Verbindung untersuchen. Das Verständnis ihrer Energielandschaft hilft bei der Wirkstoffentwicklung und -optimierung .
- 1,3,4-Thiadiazol-Derivate: Methyl-3-((4-Nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydrochinazolin-7-carboxylat-Derivate können antimikrobielle Aktivität aufweisen. Die Bewertung ihrer Wirksamkeit gegen verschiedene Krankheitserreger ist unerlässlich .
- Enantiomere Amine: Die Integration einer Aminosäureeinheit in Betti-Aminobenzylnaphthole ist aufgrund der Bildung von Diastereomeren eine Herausforderung. Das Verständnis der Stereochemie und Chiralität dieser Verbindung ist entscheidend .
Organische Synthese und Pharmazeutische Chemie
Computergestützte Chemie und Wirkstoffdesign
Antimikrobielle und Antikrebsforschung
Chiralität und Stereochemie
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 4-nitroaniline with ethyl acetoacetate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-nitroaniline", "ethyl acetoacetate", "thiourea", "methyl chloroformate" ], "Reaction": [ "4-nitroaniline is condensed with ethyl acetoacetate in the presence of acetic acid and refluxed for several hours to form ethyl 3-((4-nitrophenyl)amino)-4-oxobutanoate.", "Thiourea is added to the reaction mixture and the resulting mixture is heated under reflux to form 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline.", "The product is then esterified with methyl chloroformate in the presence of triethylamine to form Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
CAS-Nummer |
422275-30-7 |
Molekularformel |
C16H12N4O5S |
Molekulargewicht |
372.36 |
IUPAC-Name |
methyl 3-(4-nitroanilino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C16H12N4O5S/c1-25-15(22)9-2-7-12-13(8-9)17-16(26)19(14(12)21)18-10-3-5-11(6-4-10)20(23)24/h2-8,18H,1H3,(H,17,26) |
InChI-Schlüssel |
XWWMSFVNLQJSNS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



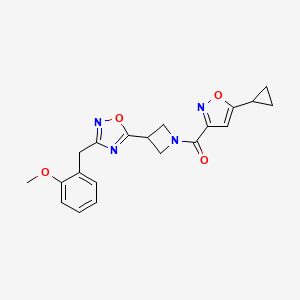
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)
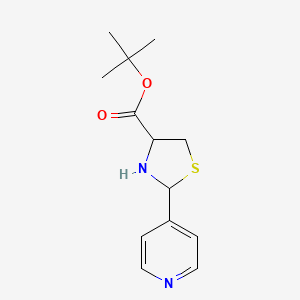
![ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2384441.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)
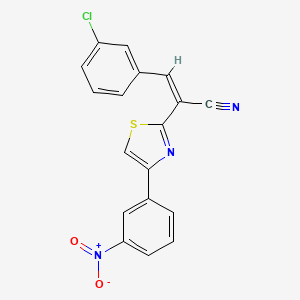
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2384446.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384449.png)
![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)
